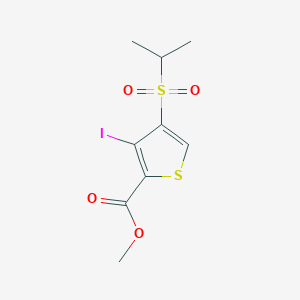

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCIKKTUQNBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381026 | |

| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-88-4 | |

| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of the Thiophene Precursor

The process begins with the introduction of the isopropylsulfonyl group at position 4 of the thiophene ring. A common approach involves reacting a thiophene derivative (e.g., 4-mercaptothiophene-2-carboxylic acid) with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of thiophene precursor to isopropylsulfonyl chloride ensures complete conversion.

-

Solvent Choice : Polar aprotic solvents like DMF may enhance reactivity but risk side reactions.

-

Yield : 65–75% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Iodination at Position 3

The sulfonylated intermediate undergoes iodination using iodine or N-iodosuccinimide (NIS) under acidic conditions. A mixture of acetic acid and hydrogen peroxide is often employed to generate the electrophilic iodine species. The reaction is conducted at 0°C to minimize over-iodination.

Optimization Insights :

-

Temperature Control : Maintaining temperatures below 25°C prevents decomposition of the iodinated product.

-

Yield : 80–85% after recrystallization from ethanol/water.

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to a methyl ester. This is achieved using methanol in the presence of a catalytic amount of sulfuric acid under reflux conditions.

Reaction Conditions :

-

Catalyst : Concentrated H₂SO₄ (5 mol%) accelerates the esterification.

-

Yield : >90% after distillation or recrystallization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For sulfonylation, non-polar solvents like DCM reduce side reactions, while iodination benefits from polar solvents such as acetonitrile. Elevated temperatures (e.g., 60°C) during esterification improve reaction rates but require careful monitoring to avoid decomposition.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) have been explored for coupling reactions involving the iodinated thiophene. However, steric hindrance from the isopropylsulfonyl group often necessitates bulky ligands like XPhos to enhance catalytic activity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed for sulfonylation and iodination steps, reducing reaction times by 40% compared to batch processes. Automated systems enable real-time monitoring of pH and temperature, ensuring consistent product quality.

Table 1: Key Synthetic Steps and Yields in Industrial Production

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | Isopropylsulfonyl chloride, DCM | 70 | 98 |

| Iodination | NIS, AcOH/H₂O₂, 0°C | 82 | 97 |

| Esterification | MeOH, H₂SO₄, reflux | 93 | 99 |

Analytical Methods for Quality Control

Spectroscopic Characterization

-

¹H NMR : Distinct signals include δ 1.35 (d, J = 6.8 Hz, isopropyl CH₃) and δ 3.90 (s, COOCH₃).

-

IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (SO₂ asymmetric stretch) confirm functional groups.

-

Mass Spectrometry : High-resolution ESI+ spectra show the [M+H]⁺ ion at m/z 375.03 (calculated: 375.02).

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.35 (isopropyl), δ 3.90 (ester) |

| ¹³C NMR | δ 160.2 (C=O), δ 94.5 (C-I) |

| IR | 1720 cm⁻¹, 1350 cm⁻¹ |

Case Studies and Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, THF).

Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate has several scientific research applications, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates with various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Biological Research: It is used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the iodine atom and the isopropylsulfonyl group can influence the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved vary depending on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate can be contextualized by comparing it to analogs with variations in substituents at positions 3 and 5 of the thiophene ring. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- However, the isopropylsulfonyl group maintains moderate polarity, balancing solubility in organic and aqueous media .

- Thermal Stability : Sulfonyl groups generally enhance thermal stability, but the bulky iodine atom may reduce melting points compared to smaller substituents like chlorine .

Biological Activity

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-88-4) is a thiophene derivative characterized by its unique structural features, including an iodine atom and an isopropylsulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₉H₁₁IO₄S₂

- Molecular Weight : 374.22 g/mol

The compound belongs to a class of thiophenes that are known for their diverse applications in organic synthesis and material science, particularly in the development of organic semiconductors and pharmaceuticals.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Studies have indicated that thiophene derivatives can possess significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that this compound may exhibit similar effects.

- A comparative analysis with other compounds revealed that derivatives with similar structures often demonstrate enhanced activity against Gram-positive and Gram-negative bacteria.

-

Anticancer Activity

- Research into the anticancer properties of thiophene derivatives has highlighted their potential in inhibiting tumor growth. The mechanism often involves interaction with specific cellular pathways or molecular targets such as enzymes involved in cancer progression.

- Case studies have shown varying levels of cytotoxicity against cancer cell lines, indicating that the compound's structure plays a critical role in its efficacy.

-

Anti-inflammatory Properties

- Thiophene derivatives are also being explored for their anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways, providing a basis for further therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical for maintaining homeostasis or responding to stress.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Methyl 3-bromo-4-(isopropylsulfonyl)thiophene-2-carboxylate | TBD | Escherichia coli |

| Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate | TBD | Bacillus cereus |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Doxorubicin |

| HeLa (Cervical Cancer) | TBD | Cisplatin |

| A549 (Lung Cancer) | TBD | Paclitaxel |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. Results indicated promising activity against resistant strains of bacteria, reinforcing the need for further exploration into its application as an antibiotic agent.

- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, with an IC50 value comparable to leading chemotherapeutic agents. This suggests potential utility in cancer treatment protocols.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate?

A methodological approach involves sequential functionalization of the thiophene core. First, introduce the isopropylsulfonyl group via sulfonation of a thiophene precursor, followed by iodination at the 3-position using iodine or N-iodosuccinimide (NIS) under controlled conditions. Methyl esterification can be achieved via Fischer esterification or reaction with methyl chloride in the presence of a base. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may assist in modifying adjacent substituents while preserving the iodo group .

Q. Key Considerations :

- Sulfonation : Use isopropylsulfonyl chloride in anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) to direct substitution.

- Iodination : Optimize temperature (0–25°C) to avoid over-iodination or side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates intermediates .

Q. How should researchers handle and purify this compound to ensure stability?

Due to the iodo group’s sensitivity to light and the sulfonyl moiety’s hygroscopicity, store the compound in amber vials under inert gas (N₂/Ar) at –20°C. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Monitor decomposition by TLC or LC-MS, especially after prolonged storage .

Advanced Research Questions

Q. How do electronic effects of the iodo and isopropylsulfonyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing isopropylsulfonyl group activates the thiophene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. The iodo group acts as a directing group, facilitating regioselective cross-coupling (e.g., Sonogashira or Heck reactions). However, steric hindrance from the isopropylsulfonyl group may reduce reaction yields. Computational modeling (DFT) can predict reactive sites, while adjusting catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) improves efficiency .

Q. Example Optimization :

- Catalyst : Use Pd₂(dba)₃ with XPhos ligands for sterically hindered substrates.

- Solvent : Anhydrous DMF or THF enhances solubility and catalyst activity.

Q. What strategies resolve discrepancies in NMR data due to rotameric forms?

The isopropylsulfonyl group can induce rotameric equilibria, causing splitting or broadening of NMR signals. Strategies include:

- Variable-Temperature NMR : Analyze spectra at –40°C to slow rotation and resolve splitting.

- X-ray Crystallography : Confirm molecular conformation and substituent orientation .

- COSY/NOESY : Identify through-space correlations to assign overlapping peaks.

Case Study :

In a related thiophene derivative, VT-NMR at –40°C resolved doublets for the isopropyl group (δ 1.2–1.4 ppm), confirming two distinct rotamers .

Q. How can researchers validate the compound’s stability under reaction conditions?

Perform accelerated stability studies:

- Thermal Stability : Heat the compound in DMSO-d₆ at 50°C for 24h; monitor by ¹H NMR for decomposition.

- Photostability : Expose to UV light (254 nm) and track changes via LC-MS.

- pH Stability : Test in buffered solutions (pH 1–13) to identify hydrolytic degradation pathways .

Q. What are the challenges in characterizing this compound via mass spectrometry?

The iodo group’s isotopic pattern (¹²⁷I, 100% abundance) complicates molecular ion identification. Use high-resolution mass spectrometry (HRMS) with ESI+ or EI ionization to distinguish the [M+H]⁺ peak from background noise. For example, the exact mass of C₁₀H₁₂INO₄S₂ (this compound) is 424.9202 g/mol; deviations >5 ppm suggest impurities or adducts .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | Isopropylsulfonyl chloride, AlCl₃, 0°C | 65–75 | |

| Iodination | NIS, CH₂Cl₂, 25°C | 80–85 | |

| Methyl Esterification | MeOH, H₂SO₄, reflux | >90 |

Q. Table 2. Spectroscopic Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (d, J=6.8 Hz, isopropyl CH₃) | |

| ¹³C NMR | δ 160.2 (C=O), 94.5 (C-I) | |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.